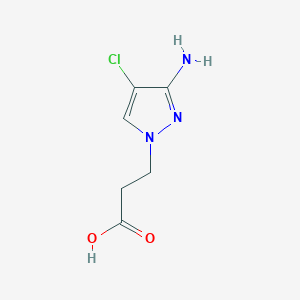

3-(3-氨基-4-氯-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

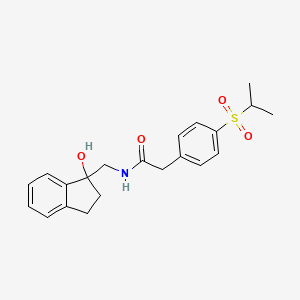

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers, which involve pyrazole derivatives with amino groups and potential for complexation with metals or for use in multi-component reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and may involve multi-component reactions. Paper describes a one-pot, four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This process involves the use of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in an ionic liquid solvent. The methodology is noted for its high yields, short reaction times, and environmentally friendly profile due to the simple work-up procedure. Although the specific compound of interest is not synthesized in this study, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. In paper , the crystal and molecular structures of a related pyrazole-derived ligand and its metal complexes were determined using X-ray structure analysis. The ligand acts as a monodentate ligand through the tertiary ring nitrogen atom, and the metal complexes exhibit distorted tetrahedral coordination. The structures are stabilized by hydrogen bonding interactions. These findings suggest that the molecular structure of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid would also be significant in determining its reactivity and potential for forming complexes with metals.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not directly address the chemical reactions of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid, but they do provide insights into the reactivity of similar compounds. For instance, the ligand in paper forms complexes with zinc, copper, and mercury through coordination with the metal atoms. This indicates that the compound of interest may also participate in similar complexation reactions due to the presence of the amino group, which is a common coordinating site.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from general physicochemical characteristics, as well as IR and 1H NMR spectra, as mentioned in paper . These properties are consistent with the observed molecular structures and can provide information about solubility, stability, and potential biological activity. The specific physical and chemical properties of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid would need to be determined experimentally, but it is likely that they would be similar to those of the compounds studied in the papers, given the structural similarities.

科学研究应用

结构分析和合成

- Kumarasinghe、Hruby 和 Nichol (2009) 对相关化合物(包括 3-[1-(4-磺酰胺基苯基)-5-对甲苯基-1H-吡唑-3-基]丙酸)的研究强调了识别此类分子中区域异构体的复杂性。X 射线晶体学对于明确的结构测定至关重要,突出了高级分析技术在研究此类化合物中的重要性 (Kumarasinghe, Hruby, & Nichol, 2009)。

聚合物改性

- Aly 和 El-Mohdy (2015) 研究了聚乙烯醇/丙烯酸水凝胶通过与各种胺(包括类似的基于吡唑的化合物)的缩合反应进行改性。改性后的聚合物表现出增强的热稳定性和有前景的生物活性,表明在医学领域的潜在应用 (Aly & El-Mohdy, 2015)。

抗菌应用

- Mishriky 等人 (2001) 研究了由稠合吡喃和吡唑合成的化合物的抗菌特性,这些化合物在结构上与 3-(3-氨基-4-氯-1H-吡唑-1-基)丙酸相关。他们的研究突出了此类化合物在开发新型抗菌剂中的潜力 (Mishriky et al., 2001)。

化学合成和生物效应

- Dorn 和 Ozegowski (1998) 专注于合成各种吡唑衍生物,包括可能与合成 3-(3-氨基-4-氯-1H-吡唑-1-基)丙酸相关的工艺。他们的工作还探讨了这些新化合物的生物效应,表明了一系列潜在应用 (Dorn & Ozegowski, 1998)。

镇静和局部麻醉活性

- Bondavalli 等人 (1990) 合成了 3-(3,5-二苯基-1H-吡唑-1-基)丙酸的衍生物,发现一些化合物具有显着的镇静、局部麻醉和血小板抗聚集活性。本研究突出了类似基于吡唑的化合物的潜在药理学应用 (Bondavalli et al., 1990)。

未来方向

The future directions for “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” could involve further exploration of its potential pharmacological effects, as well as its potential use in the development of new drugs . Additionally, further studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

作用机制

Target of Action

It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

属性

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBCQBAMCWCPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)